3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Overview
Description
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H17Cl2N3S2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0240953 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity and GABAergic System Effects
A series of 4-alkyl-5-(3-chlorobenzyl/2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were designed, synthesized, and evaluated for their anticonvulsant properties. The study highlighted the potential anticonvulsant activity of these compounds and their interaction with the GABAergic system, indicating a promising direction for the development of new anticonvulsant drugs. Among the derivatives, certain compounds showed high efficacy in protecting animals from convulsions, with 4-alkyl-5-(3-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione being identified as a particularly promising drug candidate. This compound exhibited good tolerance and significant anticonvulsant activity at various pretreatment times, suggesting its potential as a new therapeutic agent. The study also utilized radioligand binding assays to investigate whether the anticonvulsant activity was due to direct or allosteric interactions with the GABA_A receptor complex or affinity to benzodiazepine binding sites (Plech et al., 2014).
Synthesis and Biological Evaluation
Research has focused on the synthesis and biological evaluation of various derivatives of 1,2,4-triazoles, highlighting their potential in creating compounds with significant biological activities. For instance, a study on the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles revealed the growing interest in this scaffold due to its wide range of biological activities and potential use as amide bond isosteres in receptor ligand design to enhance pharmacokinetic properties. This research emphasizes the versatility and potential of 1,2,4-triazoles in medicinal chemistry, providing insights into the structural requirements for biological activity and opening new avenues for drug development (Moulin et al., 2010).
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S2/c1-23-17(13-10-24-16-5-3-2-4-12(13)16)21-22-18(23)25-9-11-6-7-14(19)15(20)8-11/h6-8,10H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDDTASLKFQDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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